4''-methyloxy-Genistin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H22O10 |

|---|---|

Molecular Weight |

446.4 g/mol |

IUPAC Name |

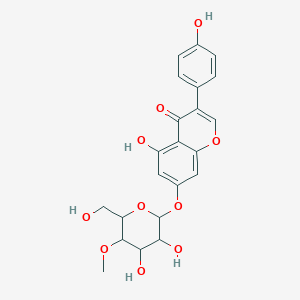

7-[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-5-hydroxy-3-(4-hydroxyphenyl)chromen-4-one |

InChI |

InChI=1S/C22H22O10/c1-29-21-16(8-23)32-22(20(28)19(21)27)31-12-6-14(25)17-15(7-12)30-9-13(18(17)26)10-2-4-11(24)5-3-10/h2-7,9,16,19-25,27-28H,8H2,1H3 |

InChI Key |

DQFZFJHZGAOITN-UHFFFAOYSA-N |

Canonical SMILES |

COC1C(OC(C(C1O)O)OC2=CC(=C3C(=C2)OC=C(C3=O)C4=CC=C(C=C4)O)O)CO |

Origin of Product |

United States |

Foundational & Exploratory

4''-Methyloxy-Genistin: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 4''-methyloxy-genistin (B591309), a naturally occurring isoflavone, with a focus on its natural sources, isolation methodologies, and purification. This guide is intended to serve as a technical resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a relatively rare O-methylated isoflavone. Its natural occurrences are not widespread, with primary sources being endophytic fungi and certain plant species.

-

Endophytic Fungi: The most well-documented source of this compound is from an endophytic fungus, Aspergillus sp. MA-135. This fungus was isolated from the marine medicinal plant Erythricium sp., which was collected from the South China Sea. Fungal endophytes represent a significant and promising source for novel bioactive compounds.

-

Plant Species: The compound has also been identified in the heartwood of Dalbergia hainanensis, a species of legume in the family Fabaceae.

Quantitative Data

The yield of this compound can vary significantly based on the source and the extraction and purification methods employed. The following table summarizes the reported yield from its primary fungal source.

| Natural Source | Organism/Part | Yield of this compound | Reference |

| Endophytic Fungus | Aspergillus sp. MA-135 (from 20L culture broth) | 13.2 mg |

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources involves multi-step extraction and chromatographic techniques to separate it from a complex mixture of metabolites. The following is a detailed methodology based on its isolation from the fungal strain Aspergillus sp. MA-135.

Fungal Cultivation and Fermentation

-

Strain Activation: The endophytic fungus Aspergillus sp. MA-135 is cultured on a potato dextrose agar (B569324) (PDA) medium at 28°C for 5-7 days.

-

Seed Culture: Agar plugs containing the mycelium are transferred to 250 mL Erlenmeyer flasks, each containing 100 mL of potato dextrose broth (PDB) medium. The flasks are incubated at 28°C on a rotary shaker at 180 rpm for 3 days.

-

Large-Scale Fermentation: The seed cultures are then inoculated into a larger volume (e.g., 20 L) of PDB medium for large-scale fermentation under the same conditions for approximately 10-14 days.

Extraction

-

Solvent Extraction of Culture Broth: After fermentation, the entire culture broth (including mycelia) is filtered to separate the supernatant and the mycelia.

-

Supernatant Extraction: The filtered supernatant is subjected to liquid-liquid extraction three times with an equal volume of ethyl acetate (B1210297) (EtOAc).

-

Mycelia Extraction: The mycelia are extracted three times with 80% aqueous acetone (B3395972). The acetone is then evaporated under reduced pressure, and the remaining aqueous solution is extracted three times with EtOAc.

-

Combining Extracts: All the EtOAc extracts are combined and concentrated under reduced pressure to yield a crude extract.

Chromatographic Purification

The purification of this compound from the crude extract is a multi-step process involving various chromatographic techniques.

The Biosynthesis of 4''-Methyloxy-Genistin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of 4''-methyloxy-Genistin in plants. While the complete pathway, particularly the final methylation step, is an area of ongoing research, this document synthesizes current knowledge on isoflavone (B191592) biosynthesis and proposes a putative pathway for the formation of this specific methoxylated isoflavone glycoside. This guide includes detailed descriptions of the enzymatic steps, quantitative data on related enzymes, comprehensive experimental protocols, and visual diagrams to facilitate understanding and further investigation.

Introduction to this compound and its Precursors

Isoflavones are a class of flavonoids predominantly found in leguminous plants, where they play crucial roles in plant-microbe interactions and defense responses.[1] These compounds, including the well-studied genistein (B1671435), are also recognized for their potential health benefits in humans, acting as phytoestrogens.[2][3] The modification of the basic isoflavone structure through glycosylation and methylation leads to a wide array of derivatives with altered biological activities and bioavailability.[4]

This compound is a derivative of genistin (B1671436), which is the 7-O-glucoside of the isoflavone genistein. The addition of a methyl group at the 4''-position of the glucose moiety is a key modification that likely alters its physicochemical properties, such as lipophilicity, and potentially its biological function. Understanding the biosynthetic pathway of this compound is critical for its potential production through metabolic engineering and for exploring its pharmacological properties.

The Core Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through the isoflavone-specific branch. The pathway can be divided into three main stages:

-

Formation of the Isoflavone Aglycone (Genistein): This involves the synthesis of the basic C6-C3-C6 isoflavone skeleton.

-

Glycosylation of Genistein to form Genistin: A glucose moiety is attached to the genistein backbone.

-

Putative Methylation of Genistin: The final proposed step involves the methylation of the sugar moiety to yield this compound.

From Phenylalanine to Genistein

The synthesis of genistein starts from the amino acid L-phenylalanine and proceeds through the well-established phenylpropanoid and flavonoid pathways. The key enzymatic steps are outlined below.

The key enzymes in this pathway are:

-

PAL: Phenylalanine ammonia-lyase

-

C4H: Cinnamate 4-hydroxylase

-

4CL: 4-Coumarate:CoA ligase

-

CHS: Chalcone synthase[5]

-

CHI: Chalcone isomerase[5]

-

IFS: Isoflavone synthase, a key enzyme that catalyzes the aryl migration to form the isoflavone skeleton.[5][6]

-

HID: 2-hydroxyisoflavanone dehydratase[5]

Glycosylation: The Formation of Genistin

Genistein is subsequently glycosylated to form genistin (genistein 7-O-glucoside). This reaction is catalyzed by UDP-dependent glycosyltransferases (UGTs), which transfer a glucose moiety from UDP-glucose to the 7-hydroxyl group of genistein.[3]

The Putative Final Step: Methylation of Genistin

The final step in the biosynthesis of this compound is the methylation of the 4''-hydroxyl group of the glucose moiety of genistin. This reaction is hypothesized to be catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT). While OMTs that methylate the aglycone part of flavonoids are well-characterized, enzymes that specifically target the sugar moiety are less common and the specific enzyme for this reaction in plants has not yet been definitively identified.[7] However, the existence of a regiospecific sugar-O-methyltransferase from Nocardia that acts on a rhamnose moiety of flavonoids suggests that such enzymatic activity is possible.[7]

We propose the existence of a "Genistin 4''-O-methyltransferase" (G4''OMT) that catalyzes this final step.

Quantitative Data

The following tables summarize available kinetic data for key enzyme families involved in the biosynthesis of isoflavone glycosides. It is important to note that the kinetic parameters can vary significantly depending on the plant species, specific enzyme isoform, and assay conditions.

Table 1: Kinetic Parameters of Isoflavone Synthase (IFS)

| Enzyme Source | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Reference |

| Soybean (recombinant) | Naringenin | 10 | 120 | [6] |

| Soybean (recombinant) | Liquiritigenin | 5 | 250 | [6] |

Table 2: Kinetic Parameters of Flavonoid UDP-Glycosyltransferases (UGTs)

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) | Reference |

| Medicago truncatula UGT84F9 | Quercetin (with UDP-Glc) | 15.2 ± 1.5 | 0.012 ± 0.0003 | 782 | [8] |

| Camellia sinensis CsUGT75L12 | Kaempferol (with UDP-Glc) | 38.6 ± 3.2 | 0.19 ± 0.01 | 4922 | [1] |

| Camellia sinensis CsUGT75L12 | Genistein (with UDP-Glc) | 55.4 ± 5.1 | 0.11 ± 0.01 | 1986 | [1] |

Table 3: Kinetic Parameters of Flavonoid O-Methyltransferases (OMTs) (acting on aglycones)

| Enzyme | Substrate | Km (µM) | Reference |

| Alfalfa Isoliquiritigenin (B1662430) 2'-O-methyltransferase | Isoliquiritigenin | 2.2 | [9] |

| Chrysosplenium americanum F3'OMT | 3,7,4'-trimethylquercetin | 7.2 | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Heterologous Expression and Purification of a Putative O-Methyltransferase

This protocol describes the expression of a candidate OMT gene in E. coli and subsequent purification of the recombinant protein.

Methodology:

-

Cloning: The open reading frame of the candidate OMT gene is amplified by PCR from a cDNA library of the plant of interest. The PCR product is then cloned into an expression vector, such as pGEX, which allows for the expression of the protein as a fusion with glutathione (B108866) S-transferase (GST) for easy purification.[11]

-

Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is further incubated at a lower temperature (e.g., 16-30°C) for several hours or overnight to enhance the yield of soluble protein.[11]

-

Purification: Cells are harvested by centrifugation and resuspended in a lysis buffer. The cells are lysed by sonication or using a French press. The cell lysate is clarified by centrifugation, and the supernatant containing the soluble proteins is incubated with glutathione-Sepharose beads. After washing the beads to remove unbound proteins, the GST-tagged OMT is eluted with a buffer containing reduced glutathione.[11] The purity of the protein is assessed by SDS-PAGE.

In Vitro Enzyme Assay for a Putative Genistin 4''-O-Methyltransferase

This assay is designed to determine if the purified recombinant protein can catalyze the methylation of genistin.

Reaction Mixture (100 µL total volume):

-

100 mM Tris-HCl buffer (pH 7.5-8.0)

-

100 µM Genistin (substrate)

-

200 µM S-adenosyl-L-methionine (SAM) (methyl donor)

-

1-5 µg of purified recombinant OMT

-

5 mM MgCl₂ (optional, as some OMTs are cation-dependent)

-

0.5 mM DTT (to maintain a reducing environment)

Procedure:

-

The reaction components are mixed in a microcentrifuge tube.

-

The reaction is initiated by the addition of the purified enzyme.

-

The mixture is incubated at 30-37°C for 30-60 minutes.

-

The reaction is stopped by adding an equal volume of methanol (B129727) or by acidification with HCl.[12][13]

-

The reaction mixture is then centrifuged to pellet any precipitated protein.

-

The supernatant is analyzed by HPLC or LC-MS to detect the formation of this compound.

HPLC Analysis of Isoflavones and their Derivatives

High-performance liquid chromatography (HPLC) is a standard method for the separation and quantification of isoflavones.

Instrumentation:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase:

-

A gradient of solvent A (e.g., water with 0.1% formic or acetic acid) and solvent B (e.g., acetonitrile (B52724) or methanol with 0.1% formic or acetic acid) is typically used.

Example Gradient Program:

-

A linear gradient from 10% to 50% solvent B over 40 minutes, followed by a wash and re-equilibration step. The specific gradient will need to be optimized for the separation of genistin and its methylated product.

Detection:

-

Isoflavones are typically detected by their UV absorbance at around 260 nm.[14]

Quantification:

-

Quantification is performed by comparing the peak areas of the analytes in the sample to those of authentic standards of known concentrations.

Conclusion and Future Directions

The biosynthesis of this compound in plants is a multi-step enzymatic process that builds upon the well-established isoflavone pathway. While the initial steps leading to the formation of genistin are well-characterized, the final methylation of the sugar moiety remains a putative step requiring further investigation. The identification and characterization of the specific "Genistin 4''-O-methyltransferase" will be a significant advancement in our understanding of flavonoid metabolism and will open up new avenues for the biotechnological production of this potentially valuable compound.

Future research should focus on:

-

Screening plant transcriptomic and genomic databases for candidate OMTs that show homology to known sugar-modifying enzymes.

-

Heterologous expression and functional characterization of candidate enzymes using genistin as a substrate.

-

In vivo studies in plants to confirm the role of the identified enzyme in the biosynthesis of this compound.

-

Elucidation of the kinetic properties and substrate specificity of the purified enzyme.

This technical guide provides a solid foundation for researchers to embark on these exciting avenues of discovery in the field of plant secondary metabolism and its application in drug development.

References

- 1. Identification of a Flavonoid Glucosyltransferase Involved in 7-OH Site Glycosylation in Tea plants (Camellia sinensis) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Plant secondary metabolism glycosyltransferases: the emerging functional analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Plant Flavonoids: Chemical Characteristics and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Identification and expression of isoflavone synthase, the key enzyme for biosynthesis of isoflavones in legumes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Identification, purification, and characterization of S-adenosyl-L-methionine: isoliquiritigenin 2'-O-methyltransferase from alfalfa (Medicago sativa L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Purification and immunological characterization of a recombinant trimethylflavonol 3'-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdanderson.org [mdanderson.org]

- 12. maxapress.com [maxapress.com]

- 13. Rational Design of Resveratrol O-methyltransferase for the Production of Pinostilbene - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Comparative Analysis of 4''-methyloxy-Genistin and Genistein: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive comparison of the chemical and biological properties of 4''-methyloxy-Genistin and its aglycone form, genistein (B1671435). Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical characteristics, experimental methodologies for their analysis, and the key signaling pathways they modulate.

Core Chemical Properties: A Comparative Overview

This compound is a naturally occurring isoflavone (B191592) glycoside, while genistein is its aglycone counterpart. The presence of a methoxy-glucose moiety significantly alters the physicochemical properties of the parent molecule, influencing its solubility, lipophilicity, and bioavailability.

| Property | This compound | Genistein |

| Synonyms | Genistein 7-O-beta-D-glucoside-4''-O-methylate | 5,7-Dihydroxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-one, Prunetol |

| Molecular Formula | C₂₂H₂₂O₁₀[1][2][3] | C₁₅H₁₀O₅[4] |

| Molecular Weight | 446.408 g/mol [1] | 270.24 g/mol [4] |

| Appearance | Powder[1] | Pale yellow crystalline powder[5] |

| Melting Point | Not available | 297-298 °C[5] |

| Water Solubility | Higher than genistein (inferred due to glycoside) | Practically insoluble[4] |

| Organic Solvent Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol[3] | Soluble in DMSO, acetone, methanol, ethanol[5][6] |

| LogP (Lipophilicity) | Lower than genistein (inferred) | 3.04 - 3.114[5][6] |

Experimental Protocols: Methodologies for Analysis

Accurate characterization and quantification of this compound and genistein are crucial for research and development. Below are detailed methodologies for key experiments.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard reverse-phase HPLC method for the quantification of genistein. A similar approach, with potential modifications to the gradient, can be used for this compound.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

-

Mobile Phase: A gradient mixture of acetonitrile (B52724) and water, often with a small percentage of an acid like glacial acetic acid or trifluoroacetic acid to improve peak shape. A typical mobile phase composition is a ratio of water, acetonitrile, and glacial acetic acid (e.g., 67.5:25.0:7.5 v/v/v).[7]

-

Detection: UV detection at a wavelength of 260 nm.[7]

-

Sample Preparation: Samples are dissolved in a suitable solvent (e.g., methanol or the mobile phase) and filtered through a 0.45 µm syringe filter before injection.

-

Quantification: A calibration curve is generated using a series of standard solutions of known concentrations. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.

Experimental Workflow for HPLC Quantification

Caption: Workflow for HPLC quantification of isoflavones.

Assessment of Tyrosine Kinase Inhibition

Genistein is a well-known inhibitor of tyrosine kinases. This protocol describes a general method to assess this inhibitory activity.

-

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific tyrosine kinase.

-

Materials:

-

Purified tyrosine kinase (e.g., EGFR, Src).

-

Substrate (e.g., a synthetic peptide or a protein like histone H2B).

-

ATP (as a phosphate (B84403) donor).

-

Assay buffer.

-

Detection reagent (e.g., a phosphotyrosine-specific antibody).

-

-

Procedure:

-

The tyrosine kinase, substrate, and inhibitor (genistein or this compound) are pre-incubated in the assay buffer.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period at a specific temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with a phosphotyrosine-specific antibody or by measuring the incorporation of radioactive phosphate from [γ-³²P]ATP.

-

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Estrogen Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a compound for the estrogen receptor (ER).

-

Principle: This assay measures the ability of a test compound to compete with a radiolabeled estrogen (e.g., [³H]estradiol) for binding to the estrogen receptor.

-

Materials:

-

Estrogen receptor (e.g., from MCF-7 cell lysates or recombinant ER).

-

Radiolabeled estradiol (B170435) ([³H]estradiol).

-

Test compound (genistein or this compound).

-

Assay buffer.

-

Method to separate bound from free radioligand (e.g., hydroxylapatite assay or filter binding assay).

-

-

Procedure:

-

A constant amount of estrogen receptor and [³H]estradiol are incubated with increasing concentrations of the test compound.

-

The mixture is incubated to allow binding to reach equilibrium.

-

Bound and free [³H]estradiol are separated.

-

The amount of bound radioactivity is measured using a scintillation counter.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]estradiol (IC₅₀) is determined. This value can be used to calculate the binding affinity (Ki) of the compound for the estrogen receptor.[9]

Signaling Pathways: Mechanisms of Action

This compound is considered a prodrug that is metabolized in vivo to release genistein.[2] Therefore, the primary biological activities are attributed to genistein.

Tyrosine Kinase Inhibition Pathway

Genistein exerts a significant portion of its cellular effects by inhibiting various tyrosine kinases, which are critical components of signaling pathways that regulate cell growth, proliferation, and differentiation.[10][11]

Genistein's Inhibition of Tyrosine Kinase Signaling

Caption: Genistein inhibits receptor tyrosine kinase autophosphorylation.

By binding to the ATP-binding site of the kinase domain, genistein competitively inhibits the autophosphorylation of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).[11] This blockage prevents the downstream activation of signaling cascades such as the MAPK/ERK and PI3K/Akt pathways, ultimately leading to reduced cell proliferation and survival.

Estrogen Receptor Signaling Pathway

Genistein is a phytoestrogen, meaning it can bind to estrogen receptors (ERα and ERβ) and elicit estrogenic or anti-estrogenic effects.[4] Its activity is dependent on the cellular context and the concentration of endogenous estrogens.

Genistein's Modulation of Estrogen Receptor Signaling

Caption: Genistein binds to estrogen receptors, modulating gene transcription.

Upon binding to estrogen receptors, genistein can induce conformational changes in the receptor, leading to its dimerization and translocation to the nucleus.[12] In the nucleus, the genistein-ER complex can bind to estrogen response elements (EREs) on the DNA, thereby modulating the transcription of target genes.[13] This can result in a variety of cellular responses, including effects on cell growth, differentiation, and apoptosis. Genistein has been shown to compete with estradiol for binding to the estrogen receptor.[14]

Conclusion

This compound, as a glycosidic prodrug, offers the potential for modified pharmacokinetic properties compared to its aglycone, genistein. While genistein has been extensively studied for its potent biological activities, including tyrosine kinase inhibition and estrogen receptor modulation, understanding the comparative chemical properties of its glycosylated forms is essential for the development of novel therapeutics and functional foods. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers investigating these important isoflavones.

References

- 1. CAS 950910-16-4 | this compound [phytopurify.com]

- 2. This compound | 950910-16-4 | ANB91016 [biosynth.com]

- 3. This compound | CAS:950910-16-4 | Manufacturer ChemFaces [chemfaces.com]

- 4. Genistein | C15H10O5 | CID 5280961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Genistein | 446-72-0 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. neeligenetics.com [neeligenetics.com]

- 8. scienggj.org [scienggj.org]

- 9. Molecular effects of genistein on estrogen receptor mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The natural tyrosine kinase inhibitor genistein produces cell cycle arrest and apoptosis in Jurkat T-leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Genistein, a specific inhibitor of tyrosine-specific protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Binding of genistein to the estrogen receptor based on an experimental electron density study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

Spectroscopic and Structural Elucidation of 4''-methyloxy-Genistin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4''-methyloxy-Genistin, a naturally occurring isoflavone (B191592) glycoside. The information presented herein is intended to support research and development activities by providing detailed nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Core Spectroscopic Data

The structural identity of this compound (also known as Genistein 7-O-beta-D-glucoside-4''-O-methylate or 4''-O-methylgenistin) has been confirmed through rigorous spectroscopic analysis. The key data from ¹H NMR, ¹³C NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) are summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound (600 MHz, DMSO-d₆)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2 | 8.40 | s | |

| 6 | 6.45 | d | 2.0 |

| 8 | 6.70 | d | 2.0 |

| 2' | 7.42 | d | 8.7 |

| 3' | 6.87 | d | 8.7 |

| 5' | 6.87 | d | 8.7 |

| 6' | 7.42 | d | 8.7 |

| 1'' | 5.11 | d | 7.5 |

| 2'' | 3.27 | m | |

| 3'' | 3.44 | m | |

| 4'' | 3.00 | m | |

| 5'' | 3.52 | m | |

| 6''a | 3.49 | m | |

| 6''b | 3.71 | m | |

| 4''-OCH₃ | 3.46 | s | |

| 5-OH | 12.93 | s |

Data sourced from Bednarek et al., 2017.

Table 2: ¹³C NMR Spectroscopic Data for this compound (150 MHz, DMSO-d₆)

| Position | Chemical Shift (δ, ppm) |

| 2 | 154.6 |

| 3 | 122.9 |

| 4 | 180.7 |

| 5 | 161.5 |

| 6 | 99.9 |

| 7 | 163.2 |

| 8 | 94.7 |

| 9 | 157.5 |

| 10 | 106.3 |

| 1' | 121.2 |

| 2' | 130.6 |

| 3' | 115.5 |

| 4' | 157.8 |

| 5' | 115.5 |

| 6' | 130.6 |

| 1'' | 100.2 |

| 2'' | 73.4 |

| 3'' | 77.8 |

| 4'' | 80.5 |

| 5'' | 75.9 |

| 6'' | 60.9 |

| 4''-OCH₃ | 60.9 |

Data sourced from Bednarek et al., 2017.

Table 3: High-Resolution Mass Spectrometry (HR-MS) Data for this compound

| Ion Mode | Calculated m/z | Found m/z | Molecular Formula |

| [M-H]⁻ | 445.1140 | 445.1151 | C₂₂H₂₁O₁₀ |

Data sourced from Bednarek et al., 2017.

Experimental Protocols

The acquisition of the presented spectroscopic data followed precise experimental methodologies, as detailed below.

NMR Spectroscopy

¹H NMR and ¹³C NMR spectra were recorded on a Bruker Avance™ 600 MHz spectrometer. The sample was dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as the internal standard.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)

HRESI-MS analysis was performed on a Bruker ESI-TOF (Time-of-Flight) mass spectrometer. The sample was introduced via direct infusion. The mass spectrometer was operated in negative ion mode with a potential of 4.5 kV between the spray needle and the orifice. The nebulizer pressure was maintained at 0.4 bar, and the drying gas flow rate was 4.0 L/min at a temperature of 200 °C.

Logical Workflow for Compound Identification

The process of identifying and characterizing this compound involves a logical sequence of steps, from isolation to final structure confirmation. This workflow is visualized in the diagram below.

Caption: Workflow for the identification of this compound.

This guide provides foundational spectroscopic data and methodologies essential for the accurate identification and further investigation of this compound in various research and development contexts.

In-Depth Technical Guide: The Biological Activity of 4''-Methyloxy-Genistin

For Researchers, Scientists, and Drug Development Professionals

Abstract

4''-methyloxy-Genistin, a naturally occurring isoflavone (B191592) methyl-glycoside, has garnered interest within the scientific community for its potential therapeutic applications. Primarily isolated from sources such as soybeans and Cordyceps militaris, this compound is a glycoside of genistein, a well-studied phytoestrogen. Upon metabolic processing, this compound releases its aglycone, genistein, which is known to exert a wide range of biological effects. This technical guide provides a comprehensive overview of the currently available scientific data on the biological activities of this compound, with a focus on its antiallergic properties. While research also points towards potential anticancer, antioxidant, and immunomodulatory activities, specific quantitative data and detailed experimental protocols for this compound in these areas are limited in the current scientific literature. This guide will present the available data in structured tables, detail experimental methodologies from key studies, and provide visualizations of implicated signaling pathways to facilitate a deeper understanding of its mechanism of action.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | Genistein 7-O-beta-D-glucoside-4''-O-methylate | [1][2] |

| Synonyms | This compound, CGNMII | [1][2][3] |

| CAS Number | 950910-16-4 | [1][2][3] |

| Molecular Formula | C22H22O10 | [1][2][3] |

| Molecular Weight | 446.408 g/mol | [1][2] |

| Botanical Source | Glycine max (L.) merr. (Soybean), Cordyceps militaris | [4] |

Biological Activities

This compound is a phytoestrogen that is metabolized to genistein, a compound known for its interaction with estrogen receptors and a wide array of biological activities.[5] The primary biological activities attributed directly to this compound include antiallergic and immunomodulating effects.[4] Research suggests potential applications in cancer prevention and therapy, particularly in hormone-dependent cancers, due to its influence on cell cycle regulation, apoptosis, and potential inhibition of angiogenesis and metastasis.[5] Furthermore, its antioxidant properties are noted as a contributor to its cellular protective effects.[5]

Antiallergic Activity

A key study by Park et al. (2012) investigated the antiallergic properties of novel isoflavone methyl-glycosides from Cordyceps militaris grown on germinated soybeans, identifying this compound (referred to as CGNMII in the study) as a potent inhibitor of mast cell degranulation.

| Parameter | Test Substance | Concentration | % Inhibition | Cell Line |

| β-Hexosaminidase Release | CGNMII | 10 µM | ~60% | RBL-2H3 |

| CGNMII | 50 µM | ~80% | RBL-2H3 | |

| Histamine Release | CGNMII | 50 µM | ~70% | RBL-2H3 |

| Interleukin-4 (IL-4) Release | CGNMII | 50 µM | ~50% | RBL-2H3 |

| Tumor Necrosis Factor-α (TNF-α) Release | CGNMII | 50 µM | ~60% | RBL-2H3 |

Data is estimated from graphical representations in Park et al. (2012) and presented as approximate values.

The antiallergic effect of this compound is mediated through the inhibition of the high-affinity IgE receptor (FcεRI) signaling cascade in mast cells. Upon antigen stimulation, this compound was found to reduce the phosphorylation of key signaling proteins, thereby preventing the downstream events that lead to degranulation and the release of inflammatory mediators.

-

Cell Line: Rat basophilic leukemia (RBL-2H3) cells were used as a model for mast cells.

-

Culture Medium: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Sensitization: For degranulation and cytokine release assays, RBL-2H3 cells were seeded in 24-well plates and sensitized with anti-dinitrophenyl (DNP) IgE (100 ng/mL) for 24 hours.

-

Sensitized RBL-2H3 cells were washed with Siraganian buffer.

-

Cells were pre-treated with various concentrations of this compound for 1 hour at 37°C.

-

Degranulation was induced by adding DNP-human serum albumin (HSA) (100 ng/mL) for 1 hour.

-

The supernatant was collected, and the release of β-hexosaminidase was quantified by measuring the enzymatic cleavage of p-nitrophenyl-N-acetyl-β-D-glucosaminide to p-nitrophenol, with absorbance read at 405 nm.

-

The percentage of inhibition was calculated relative to the control (antigen-stimulated cells without the test compound).

-

Sensitized RBL-2H3 cells were pre-treated with this compound for 1 hour.

-

Cells were stimulated with DNP-HSA (100 ng/mL) for 6 hours.

-

The cell culture supernatants were collected.

-

The concentrations of IL-4 and TNF-α in the supernatants were measured using commercial enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

-

IgE-sensitized RBL-2H3 cells were pre-treated with this compound for 1 hour.

-

Cells were stimulated with DNP-HSA for 10 minutes.

-

Cells were lysed, and total protein was extracted.

-

Protein concentrations were determined using a BCA protein assay kit.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane was blocked and then incubated with primary antibodies against phosphorylated and total forms of Lyn, Syk, LAT, PLCγ1, AKT, and ERK1/2.

-

After washing, the membrane was incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Anticancer and Antioxidant Activities

Estrogen Receptor Modulation

As a phytoestrogen, this compound is expected to interact with estrogen receptors.[5] Its aglycone, genistein, is known to bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), with a higher affinity for ERβ. This interaction is central to many of genistein's biological effects, including its role in hormone-dependent cancers and bone health. However, direct binding affinity studies and functional assays to quantify the estrogenic or anti-estrogenic activity of this compound itself are not well-documented. The presence of the methoxy-glucose moiety at the 7-position of the isoflavone core likely influences its binding affinity and subsequent signaling compared to genistein.

Experimental Workflows

The general workflow for investigating the biological activity of a compound like this compound typically follows a multi-step process from initial screening to mechanistic studies.

References

In Vitro Metabolism of 4''-Methyloxy-Genistin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in vitro metabolism studies on 4''-methyloxy-Genistin are not extensively available in the public domain. This guide provides a comprehensive overview based on the well-documented in vitro metabolism of its parent compound, genistein (B1671435), which is released upon metabolic processing. The experimental protocols and data templates provided are intended to serve as a foundational resource for researchers investigating the metabolism of this compound and similar isoflavones.

Introduction

This compound is a specialized isoflavone (B191592), a class of phytoestrogens found predominantly in soy and other legumes. As a glycoside of genistein, its biological activity is largely dependent on its metabolic conversion to the aglycone form, genistein. Understanding the in vitro metabolism of this compound is crucial for elucidating its pharmacokinetic profile, potential drug-drug interactions, and overall biological effects. This technical guide summarizes the predicted metabolic pathways based on genistein metabolism, provides detailed experimental protocols for in vitro assessment, and offers templates for data presentation.

Predicted Metabolic Pathways

The in vitro metabolism of this compound is anticipated to proceed in two main phases. The initial step involves the deglycosylation to yield genistein. Subsequently, genistein undergoes Phase I and Phase II metabolism.

Phase I Metabolism (Oxidation): This phase is primarily mediated by Cytochrome P450 (CYP) enzymes in the liver. Studies on genistein have identified several CYP isoforms involved in its hydroxylation.[1][2][3] The primary oxidative metabolites of genistein are hydroxylated products.[1][2][4]

Phase II Metabolism (Conjugation): Following Phase I, or acting directly on genistein, Phase II enzymes conjugate the molecule to enhance its water solubility and facilitate excretion. The most significant Phase II reaction for genistein is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs).[5][6][7][8] Several UGT isoforms, particularly UGT1A1, UGT1A8, UGT1A9, and UGT1A10, have been shown to be active in genistein glucuronidation.[5][7]

Data Presentation: Quantitative Analysis

Due to the limited direct quantitative data for this compound metabolism, the following tables are provided as templates for researchers to structure their experimental findings. These tables are designed for clarity and easy comparison of metabolic parameters.

Table 1: Michaelis-Menten Kinetic Parameters for this compound Metabolism

| Enzyme System | Metabolite | Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

| Human Liver Microsomes | Genistein | |||

| Hydroxylated Metabolite 1 | ||||

| Glucuronide Conjugate 1 | ||||

| Recombinant CYP Isoform | Metabolite | |||

| Recombinant UGT Isoform | Metabolite |

Table 2: Metabolic Stability of this compound in Liver Subcellular Fractions

| System | Half-life (t1/2) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | % Remaining at 60 min |

| Human Liver Microsomes | |||

| Human Liver S9 Fraction | |||

| Human Hepatocytes | |||

| Rat Liver Microsomes | |||

| Mouse Liver Microsomes |

Experimental Protocols

Detailed methodologies for key in vitro metabolism experiments are provided below. These protocols are based on established methods for studying drug metabolism.[9][10][11][12][13][14][15][16][17][18]

Liver Microsomal Stability Assay

This assay is primarily used to assess Phase I metabolic stability.

Materials:

-

Pooled human liver microsomes

-

This compound stock solution (e.g., in DMSO)

-

Phosphate (B84403) buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase) or NADPH

-

Acetonitrile (or other organic solvent) for reaction termination

-

Incubator/water bath (37°C)

-

LC-MS/MS system for analysis

Procedure:

-

Prepare a master mix containing phosphate buffer and liver microsomes (final concentration typically 0.5 mg/mL).

-

Pre-warm the master mix at 37°C for 5-10 minutes.

-

Add this compound to the pre-warmed master mix to achieve the desired final concentration (e.g., 1 µM). The final DMSO concentration should be less than 1%.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with gentle shaking.

-

At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

-

A control incubation without NADPH should be run in parallel to assess non-enzymatic degradation.

Liver S9 Fraction Stability Assay

This assay can be used to evaluate both Phase I and Phase II metabolism.

Materials:

-

Pooled human liver S9 fraction

-

This compound stock solution

-

Phosphate buffer (100 mM, pH 7.4)

-

Cofactors: NADPH (for Phase I) and UDPGA (for Phase II)

-

Acetonitrile (or other organic solvent)

-

Incubator/water bath (37°C)

-

LC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, S9 fraction (final concentration typically 1 mg/mL), and this compound (e.g., 1 µM).

-

Pre-warm the mixture at 37°C.

-

Initiate the reaction by adding the cofactors (NADPH and/or UDPGA).

-

Incubate at 37°C with gentle shaking.

-

Sample and terminate the reaction at various time points as described in the microsomal stability assay.

-

Analyze the samples by LC-MS/MS to determine the depletion of the parent compound and the formation of metabolites.

-

Control incubations without cofactors are essential to distinguish between Phase I and Phase II metabolism.

Hepatocyte Metabolism Assay

This assay provides a more comprehensive assessment of metabolism as hepatocytes contain a full complement of metabolic enzymes and cofactors.[10][11][13][15][16]

Materials:

-

Cryopreserved or fresh human hepatocytes

-

Hepatocyte culture medium (e.g., Williams' Medium E)

-

This compound stock solution

-

Incubator (37°C, 5% CO2)

-

Shaker for suspension cultures

-

LC-MS/MS system

Procedure:

-

Thaw and prepare a suspension of hepatocytes according to the supplier's instructions to achieve a desired cell density (e.g., 0.5-1 x 106 viable cells/mL).

-

Pre-warm the hepatocyte suspension in culture medium at 37°C in a CO2 incubator.

-

Add this compound to the cell suspension.

-

Incubate the mixture at 37°C with continuous gentle shaking.

-

At designated time points, collect aliquots and terminate metabolic activity by adding a cold organic solvent.

-

Process the samples for LC-MS/MS analysis as previously described.

-

A control with heat-inactivated hepatocytes can be used to assess non-enzymatic degradation and cell binding.

Conclusion

While direct experimental data on the in vitro metabolism of this compound is scarce, a robust understanding can be inferred from the extensive research on its aglycone, genistein. The metabolic fate is likely to involve initial deglycosylation followed by CYP-mediated hydroxylation and UGT-mediated glucuronidation. The experimental protocols and data presentation templates provided in this guide offer a solid framework for researchers to systematically investigate the in vitro metabolism of this compound, thereby contributing valuable data to the field of isoflavone research and drug development.

References

- 1. Metabolism of genistein by rat and human cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxidative metabolism of the soy isoflavones daidzein and genistein in humans in vitro and in vivo [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of Soy Containing Diet and Isoflavones on Cytochrome P450 Enzyme Expression and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxidative in vitro metabolism of the soy phytoestrogens daidzein and genistein [agris.fao.org]

- 5. Structure and Concentration Changes Affect Characterization of UGT Isoform-Specific Metabolism of Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hepatic and renal metabolism of genistein: An individual-based model to predict glucuronidation behavior of genistein in different organs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glucuronidation of the soyabean isoflavones genistein and daidzein by human liver is related to levels of UGT1A1 and UGT1A9 activity and alters isoflavone response in the MCF-7 human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bioavailability and Pharmacokinetics of Genistein: Mechanistic Studies on its ADME - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 12. S9 Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 13. bdj.co.jp [bdj.co.jp]

- 14. mttlab.eu [mttlab.eu]

- 15. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]

- 16. Hepatocyte Stability Assay | Domainex [domainex.co.uk]

- 17. merckmillipore.com [merckmillipore.com]

- 18. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

The Pharmacological Landscape of Methylated Genistin: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the known pharmacological properties of methylated genistin (B1671436) and related isoflavone (B191592) derivatives. Due to a notable scarcity of research focused specifically on methylated forms of genistin, this document synthesizes findings from studies on genistein (B1671435) and its methylated metabolites and derivatives. The data presented herein is intended to serve as a foundational resource for furthering research and development in this promising area of pharmacology.

Executive Summary

Genistin, the glucoside form of the soy isoflavone genistein, is a subject of growing interest in pharmacology due to the diverse biological activities of its aglycone, genistein. Methylation, a common metabolic process and a strategic chemical modification, has been shown to significantly impact the bioavailability and therapeutic efficacy of flavonoids. While direct studies on methylated genistin are limited, research on methylated genistein and other methylated flavonoids suggests that this modification can enhance anti-inflammatory, anti-cancer, and antioxidant properties. This guide consolidates the available quantitative data, experimental methodologies, and known signaling pathways to provide a detailed understanding of the potential of methylated isoflavones.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for genistein and its derivatives, including a complex containing a methylated component, to provide a comparative baseline for future studies on methylated genistin.

Table 1: Anti-inflammatory Activity of Genistein and its Complex

| Compound | Model | Metric | Value | Reference |

| Genistein | TPA-induced mouse ear edema | Inhibition Rate (IR) | 38.71% | [1] |

| Genistein:Randomly-Methylated-β-Cyclodextrin | TPA-induced mouse ear edema | Inhibition Rate (IR) | 58.06% | [1] |

| Indomethacin (Control) | TPA-induced mouse ear edema | Inhibition Rate (IR) | 74.19% | [1] |

Table 2: In Vitro Anti-Cancer Activity of Genistein

| Cell Line | Cancer Type | Metric | Value (µM) | Reference |

| PC3 | Prostate Cancer | IC50 | 480 | [2] |

| MDA-MB-231 | Breast Cancer | IC50 | 6.5 - 12.0 µg/mL | [3] |

| MCF-7 | Breast Cancer | IC50 | 6.5 - 12.0 µg/mL | [3] |

Table 3: Pharmacokinetic Parameters of Genistein in Humans

| Parameter | Value | Reference |

| Plasma half-life | ~7.9 hours | [4] |

| Unconjugated genistein in plasma | <1% | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for key experiments cited in the literature concerning the pharmacological evaluation of genistein and its derivatives.

TPA-Induced Mouse Ear Edema Assay for Anti-inflammatory Activity

This protocol is adapted from a study evaluating the anti-inflammatory effects of genistein and its cyclodextrin (B1172386) complexes[1].

-

Animal Model: 8-week old C57BL/6J female mice are used.

-

Induction of Inflammation: Topical application of 10 µg of 12-O-tetradecanoylphorbol-13-acetate (TPA) dissolved in 0.1 ml of a 9:1 acetone:dimethylsulfoxide (v/v) solvent is applied to both ears of each mouse.

-

Treatment Application: Thirty minutes after TPA application, the test compound (e.g., genistein, methylated genistin derivative, or control) is topically applied to the ears.

-

Measurement: Ear thickness is measured using a digital caliper before TPA application and at various time points after treatment (e.g., 6 and 24 hours).

-

Data Analysis: The change in ear thickness (edema) is calculated. The inhibition rate (IR) is determined using the formula: IR (%) = [(Edema_control - Edema_treated) / Edema_control] x 100.

-

Histological Analysis: Ear biopsies can be collected for haematoxylin-eosin staining and immunohistochemical analysis of inflammatory markers like CD45 to further assess inflammation.

MTT Assay for In Vitro Cytotoxicity

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines[2].

-

Cell Culture: Human cancer cell lines (e.g., PC3, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., methylated genistin) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for 4 hours.

-

Formazan (B1609692) Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by methylated genistin have not been elucidated, the known pathways affected by genistein provide a strong starting point for investigation. It is hypothesized that methylation may enhance the interaction of genistin's aglycone with these targets.

Anti-inflammatory Signaling

Genistein exerts its anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response. One of the primary mechanisms is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. iomcworld.com [iomcworld.com]

- 3. Genistein inhibits DNA methylation and increases expression of tumor suppressor genes in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioavailability and Pharmacokinetics of Genistein: Mechanistic Studies on its ADME - PMC [pmc.ncbi.nlm.nih.gov]

4''-Methyloxy-Genistin: A Technical Guide on its Phytoestrogenic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

4''-methyloxy-Genistin is a naturally occurring isoflavone (B191592) glycoside found predominantly in soy and other legumes.[1] As a derivative of genistein (B1671435), it is classified as a phytoestrogen, a plant-derived compound that mimics the effects of estrogen in the body. Upon ingestion, this compound is metabolized to its aglycone form, genistein, which is responsible for its primary biological activities.[1] This technical guide provides a comprehensive overview of this compound as a phytoestrogen, with a focus on its mechanism of action, effects on signaling pathways, and relevant experimental methodologies. Due to the limited direct research on this compound, this guide will also extensively reference data and protocols for its active metabolite, genistein, to provide a thorough understanding of its potential biological effects.

Introduction

Phytoestrogens have garnered significant interest in the scientific community for their potential roles in human health and disease. Among these, isoflavones found in soy have been a primary focus of research. This compound, a glycosidic form of the well-studied isoflavone genistein, is a key component of this group.[1][2] Its structural similarity to endogenous estrogens allows it to interact with estrogen receptors (ERs), leading to a range of physiological responses.[3][4] This guide will delve into the technical aspects of this compound's phytoestrogenic character, providing valuable information for researchers and professionals in drug development.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | Genistein 7-O-beta-D-glucoside-4''-O-methylate | [5] |

| CAS Number | 950910-16-4 | [1] |

| Molecular Formula | C22H22O10 | [1] |

| Molecular Weight | 446.4 g/mol | [1] |

| Botanical Source | Soybeans, other legumes, Citrus aurantium L. | [1][5] |

| Compound Type | Flavonoid, Isoflavone Glycoside | [1][5] |

Mechanism of Action as a Phytoestrogen

The primary mechanism by which this compound exerts its phytoestrogenic effects is through its metabolic conversion to genistein. Genistein then acts as a selective estrogen receptor modulator (SERM), binding to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[6][7]

Estrogen Receptor Binding

Genistein exhibits a higher binding affinity for ERβ compared to ERα.[6][7] This differential binding is a key determinant of its tissue-specific effects.

| Compound | Receptor | Binding Affinity (IC50) | Reference |

| Genistein | Estrogen Receptor (general) | 5 x 10⁻⁷ M | [8] |

| Genistein | ERβ | 9-10 fold higher affinity than for ERα | [7] |

| 17β-estradiol | ERβ | -207.90 kJ/mol (binding energy) | [9] |

| Genistein | ERβ | -213.62 kJ/mol (binding energy) | [9] |

Estrogenic and Anti-estrogenic Effects

The phytoestrogenic activity of genistein is dose-dependent. At low concentrations (10⁻⁸–10⁻⁶ M), it can stimulate the growth of estrogen-receptor-positive cells, such as MCF-7 breast cancer cells.[8] Conversely, at higher concentrations (>10⁻⁵ M), it exhibits inhibitory effects on cell growth, acting independently of the estrogen receptor.[8] This biphasic response highlights the complexity of its action and the importance of concentration in determining its biological outcome.

Signaling Pathways Modulated by Genistein (as the active metabolite of this compound)

Genistein influences a multitude of signaling pathways, many of which are intertwined with its estrogenic activity.

Estrogen Receptor-Mediated Signaling

Upon binding to ERs, genistein can modulate the transcription of estrogen-responsive genes.[8] This can lead to a variety of cellular responses, including cell cycle regulation and apoptosis.[1][10]

Modulation of Other Key Signaling Pathways

Genistein's biological activity extends beyond direct ER signaling. It is a known inhibitor of tyrosine kinases and can modulate various other pathways involved in cell growth, apoptosis, and angiogenesis.[2][10]

-

PI3K/Akt Pathway: Genistein can inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[10][11]

-

MAPK Pathway: It can modulate the activity of mitogen-activated protein kinases (MAPKs), such as ERK1/2, which are involved in cell growth and differentiation.[10][12]

-

NF-κB Pathway: Genistein has been shown to inhibit the NF-κB pathway, a key regulator of inflammation and cell survival.[10][11]

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. However, the methodologies used to study genistein are directly applicable.

Estrogen Receptor Binding Assay

This assay is used to determine the binding affinity of a compound to estrogen receptors.

-

Principle: A competitive binding assay where the test compound (genistein) competes with a radiolabeled estrogen ([³H]estradiol) for binding to ERα or ERβ.

-

Methodology:

-

Prepare purified recombinant human ERα or ERβ.

-

Incubate the receptor with a constant concentration of [³H]estradiol and varying concentrations of the test compound.

-

Separate the receptor-bound from free radioligand using a method like hydroxylapatite precipitation or size-exclusion chromatography.

-

Quantify the radioactivity in the bound fraction using liquid scintillation counting.

-

Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]estradiol.

-

Cell Proliferation Assay (e.g., MTT Assay)

This assay measures the effect of a compound on cell viability and proliferation.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.

-

Methodology:

-

Seed estrogen-responsive cells (e.g., MCF-7) in a 96-well plate and allow them to adhere.

-

Treat the cells with varying concentrations of this compound or genistein for a specified period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to an untreated control.

-

Potential Therapeutic Applications

The phytoestrogenic properties of this compound, through its conversion to genistein, suggest several potential therapeutic applications:

-

Hormone-Dependent Cancers: Due to its ability to modulate estrogen receptor signaling, it is being investigated for its role in the prevention and treatment of breast and prostate cancers.[1]

-

Menopausal Symptoms: Its estrogen-like effects may help in mitigating symptoms associated with menopause.[1]

-

Bone Health: By interacting with estrogen receptors in bone cells, it may help in maintaining bone density and preventing osteoporosis.[1]

-

Cardiovascular Protection: It may contribute to cardiovascular health, although the exact mechanisms are still under investigation.[1]

Conclusion

This compound is a significant phytoestrogen that, upon conversion to genistein, exhibits a wide range of biological activities primarily through the modulation of estrogen receptor signaling. Its biphasic, dose-dependent effects and its interaction with multiple cellular pathways make it a compound of great interest for further research and potential therapeutic development. This guide provides a foundational understanding of its phytoestrogenic properties, drawing upon the extensive research conducted on its active metabolite, genistein. Future studies focusing directly on this compound are warranted to fully elucidate its unique pharmacological profile.

References

- 1. This compound | 950910-16-4 | ANB91016 [biosynth.com]

- 2. CAS 446-72-0 | Genistein [phytopurify.com]

- 3. Genistein - Wikipedia [en.wikipedia.org]

- 4. Genistein: An Integrative Overview of Its Mode of Action, Pharmacological Properties, and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS 950910-16-4 | this compound [phytopurify.com]

- 6. In Vitro Studies of Genistein Lipophilic Derivatives as Potential UV Radiation Protectors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The anticancer activity of genistein is increased in estrogen receptor beta 1-positive breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular effects of genistein on estrogen receptor mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular docking of genistein on estrogen receptors, promoter region of BCLX, caspase-3, Ki-67, cyclin D1, and telomere activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular Mechanisms of Action of Genistein in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of action of genistein on breast cancer and differential effects of different age stages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Genistein induces oestrogen receptor-α gene expression in osteoblasts through the activation of mitogen-activated protein kinases/NF-κB/activator protein-1 and promotes cell mineralisation - PubMed [pubmed.ncbi.nlm.nih.gov]

4''-Methyloxy-Genistin: A Comprehensive Technical Guide

Abstract

This technical guide provides an in-depth overview of 4''-methyloxy-genistin (B591309), an isoflavone (B191592) methyl-glycoside. It covers the discovery and history of this compound, detailing its isolation from natural sources. The guide presents quantitative data on its biological activities, particularly its antiallergic properties. Detailed experimental protocols for its isolation and relevant bioassays are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of its mechanism of action and study. This document is intended for researchers, scientists, and professionals in the field of drug development.

Discovery and History

This compound, also known as genistein (B1671435) 7-O-beta-D-glucoside-4''-O-methylate, was first identified as a novel isoflavone methyl-glycoside isolated from Cordyceps militaris grown on germinated soybeans (GSC). The discovery was part of a metabolomics study aimed at investigating the changes in chemical composition when Cordyceps militaris is cultivated on germinated soybeans. The structure of this compound was elucidated using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Subsequent research has focused on the biological activities of this compound, with a particular emphasis on its immunomodulating and antiallergic effects. A key study by Park et al. (2012) demonstrated the potent antiallergic activity of this compound in antigen-stimulated mast cells, suggesting its therapeutic potential for allergic diseases. While primarily isolated from GSC, this isoflavone is a derivative of genistein, a well-known phytoestrogen found in soy and other legumes. The methylation at the 4''-position of the glucose moiety is a distinguishing feature of this particular glycoside.

Quantitative Data

The following table summarizes the available quantitative data for this compound and related extracts.

| Parameter | Value | Cell Line/Model | Reference |

| Antiallergic Activity | |||

| IC50 for Degranulation Inhibition (GSCME*) | 28.5 µg/mL | RBL-2H3 cells | |

| Physical and Chemical Properties | |||

| Molecular Formula | C22H22O10 | N/A | |

| Molecular Weight | 446.408 g/mol | N/A | |

| Purity (Commercial) | 95% - 99% | N/A |

*GSCME: Germinated Soybean Cordyceps militaris Ethyl acetate (B1210297) extract, which contains this compound.

Experimental Protocols

Isolation of this compound from Cordyceps militaris Grown on Germinated Soybeans

This protocol is based on the methods described in the initial discovery of the compound.

-

Cultivation: Cordyceps militaris is cultured on germinated soybeans at 20-25°C for approximately one week to maximize the production of isoflavone methyl-glycosides.

-

Extraction: The cultured material is harvested and extracted with 80% methanol (B129727) (MeOH) under reflux for 48 hours. The resulting extract is filtered and concentrated under reduced pressure.

-

Fractionation: The concentrated methanol extract is suspended in water and partitioned sequentially with hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH). The ethyl acetate fraction, which is enriched with isoflavones, is collected.

-

Chromatographic Purification: The EtOAc fraction is subjected to column chromatography on a silica (B1680970) gel column, eluting with a gradient of chloroform-methanol. Fractions are monitored by thin-layer chromatography (TLC).

-

Preparative HPLC: Fractions containing the target compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column using a methanol-water gradient system.

-

Structure Elucidation: The purified compound's structure is confirmed using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC).

Mast Cell Degranulation Assay (RBL-2H3 cells)

This protocol is adapted from studies investigating the antiallergic effects of this compound.

-

Cell Culture: Rat basophilic leukemia (RBL-2H3) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Sensitization: Cells are seeded in 24-well plates and sensitized with anti-dinitrophenyl (DNP) IgE overnight.

-

Treatment: The sensitized cells are washed with Siraganian buffer and then treated with various concentrations of this compound for 1 hour at 37°C.

-

Antigen Stimulation: Degranulation is induced by challenging the cells with DNP-human serum albumin (HSA) for 1 hour at 37°C.

-

Quantification of Degranulation: The release of β-hexosaminidase, a marker of degranulation, into the supernatant is measured. An aliquot of the supernatant is incubated with p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in a citrate (B86180) buffer (pH 4.5). The reaction is stopped with Na₂CO₃/NaHCO₃ buffer (pH 10.0), and the absorbance is measured at 405 nm. The percentage of degranulation is calculated relative to the total β-hexosaminidase content in cell lysates (treated with Triton X-100).

Visualizations

Signaling Pathway of Antiallergic Action

Caption: Antiallergic signaling pathway of this compound in mast cells.

Experimental Workflow for Isolation and Characterization

Caption: Workflow for the isolation and characterization of this compound.

Potential Applications and Future Directions

The demonstrated antiallergic activity of this compound positions it as a promising candidate for the development of novel therapeutics for allergic conditions such as allergic rhinitis, asthma, and atopic dermatitis. Its mechanism of action, involving the inhibition of key signaling molecules in the mast cell activation pathway, suggests a targeted approach to modulating the allergic response.

While the current research is promising, further studies are warranted. Specifically, in vivo studies are needed to confirm the efficacy and safety of this compound in animal models of allergic disease. Additionally, a more detailed investigation into its pharmacokinetic and pharmacodynamic properties will be crucial for its potential translation into a clinical setting. The influence of the 4''-methoxy group on the bioavailability and activity of the parent compound, genistin, is another area that requires further exploration. Finally, while the primary focus has been on its antiallergic effects, exploring other potential biological activities, such as its estrogenic and anti-inflammatory properties, could reveal a broader therapeutic potential for this novel isoflavone.

Potential Therapeutic Targets of 4''-Methyloxy-Genistin: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4''-methyloxy-Genistin, a naturally occurring isoflavone (B191592) glycoside found predominantly in soy products, is metabolized in vivo to its aglycone form, genistein (B1671435). Genistein is recognized for its pleiotropic biological activities, positioning it as a compound of significant interest for therapeutic development. This technical guide delineates the key molecular targets and signaling pathways modulated by genistein, the active metabolite of this compound. The primary mechanisms of action involve the modulation of critical cellular processes such as cell cycle progression, apoptosis, and inflammatory signaling cascades. This document provides a comprehensive overview of the current understanding of these mechanisms, supported by quantitative data from preclinical studies and detailed experimental protocols.

Introduction

This compound is a glycosidic form of the well-studied isoflavone, genistein. Upon ingestion, it undergoes metabolic processing that results in the release of genistein, which is then able to exert its biological effects. Genistein's structural similarity to 17β-estradiol allows it to interact with estrogen receptors, though it also modulates a variety of other cellular targets. Its potential therapeutic applications are broad, with a significant body of research focusing on its anti-cancer properties. This guide will focus on the established therapeutic targets of genistein as the primary active metabolite of this compound.

Key Therapeutic Targets and Signaling Pathways

The therapeutic potential of this compound, through its active metabolite genistein, stems from its ability to modulate multiple key signaling pathways implicated in the pathogenesis of various diseases, most notably cancer.

Cell Cycle Regulation: G2/M Arrest

Genistein has been consistently shown to induce cell cycle arrest at the G2/M phase in various cancer cell lines. This effect prevents cells from entering mitosis, thereby inhibiting proliferation.

-

Mechanism of Action: Genistein's induction of G2/M arrest is mediated through the modulation of key cell cycle regulatory proteins. It has been shown to decrease the expression of cyclin A and cyclin B1. Furthermore, genistein upregulates the cyclin-dependent kinase (CDK) inhibitor p21WAF1/CIP1, which can complex with and inhibit the activity of Cdc2 and Cdk2, crucial kinases for G2/M transition. In some cancer cell types, this G2/M arrest is also linked to the activation of the ATM/p53 signaling pathway.[1][2][3][4]

Induction of Apoptosis

Genistein is a potent inducer of apoptosis in cancer cells. This programmed cell death is a critical mechanism for eliminating malignant cells.

-

Mechanism of Action: Genistein triggers apoptosis through both intrinsic and extrinsic pathways. It has been observed to increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[5] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction and the activation of caspases, including caspase-3, -8, and -9, which are key executioners of apoptosis.[2]

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, cell survival, and proliferation, and its aberrant activation is a hallmark of many cancers. Genistein has been shown to be a potent inhibitor of this pathway.

-

Mechanism of Action: Genistein inhibits the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus where it would otherwise activate the transcription of target genes involved in cell survival and inflammation. The inhibition of NF-κB by genistein has been linked to the downregulation of the Akt signaling pathway.[6][7][8][9]

Modulation of PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling cascade that promotes cell survival, growth, and proliferation. Its dysregulation is a common event in cancer.

-

Mechanism of Action: Genistein has been shown to inhibit the PI3K/Akt signaling pathway. It can decrease the phosphorylation and activation of Akt, a key downstream effector of PI3K.[8] By inhibiting Akt, genistein can suppress the downstream signaling that leads to cell survival and proliferation.

Quantitative Data Summary

The following tables summarize the effective concentrations of genistein observed in various preclinical studies. It is important to note that these concentrations are from in vitro studies and may not directly translate to in vivo therapeutic doses.

Table 1: Effective Concentrations of Genistein for Cell Cycle Arrest

| Cell Line | Cancer Type | Effective Concentration (µM) | Observed Effect | Reference |

| HGC-27 | Human Gastric Cancer | Not Specified | G2/M Arrest | [3] |

| HCT-116 | Human Colon Cancer | 25 - 50 | G2/M Arrest | [1] |

| SW-480 | Human Colon Cancer | 50 | G2/M Arrest | [1] |

| T24 | Human Bladder Cancer | Concentration-dependent | G2/M Arrest | [2] |

| MCF-7 | Human Breast Cancer | 10 - 25 | G0/G1 Arrest | [10] |

| HB4a | Non-tumoral Breast | 25 | G0/G1 Arrest | [10] |

| MDA-MB-231 | Human Breast Cancer | 5 - 20 | G2/M Arrest | [5] |

Table 2: Effective Concentrations of Genistein for Induction of Apoptosis

| Cell Line | Cancer Type | Effective Concentration (µM) | Observed Effect | Reference |

| HT29 | Human Colon Cancer | 30 - 70 | Increased Caspase-3 activity | [11] |

| T24 | Human Bladder Cancer | Concentration-dependent | Increased Sub-G1 population | [2] |

| MDA-MB-231 | Human Breast Cancer | 5 - 20 | Increased apoptosis | [5] |

| PC-3 | Human Prostate Cancer | 30 | Increased apoptosis with radiation | [6] |

Table 3: Effective Concentrations of Genistein for NF-κB Inhibition

| Cell Line | Cancer Type | Effective Concentration (µM) | Observed Effect | Reference |

| PC-3 | Human Prostate Cancer | 30 | Inhibition of NF-κB DNA binding | [6] |

| MDA-MB-231 | Human Breast Cancer | Not Specified | Downregulation of NF-κB activation | [5] |

Detailed Experimental Protocols

The following are representative protocols for key experiments used to evaluate the therapeutic potential of genistein. These protocols are synthesized from methodologies described in the cited literature.

Cell Viability Assay (MTS Assay)

This protocol is for determining the effect of genistein on the viability of cancer cells.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.[5]

-

Treatment: Treat the cells with various concentrations of genistein (e.g., 0, 5, 10, 20, 50, 100 µM) for desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

-

MTS Reagent Addition: Following treatment, add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO₂ incubator.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis (Flow Cytometry)

This protocol is for analyzing the effect of genistein on cell cycle distribution.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of genistein for 48 hours.[1]